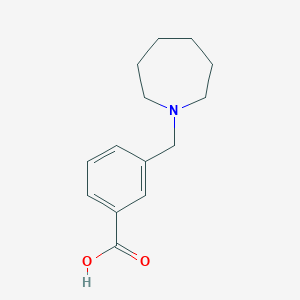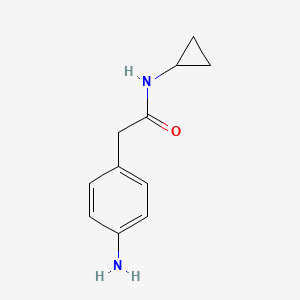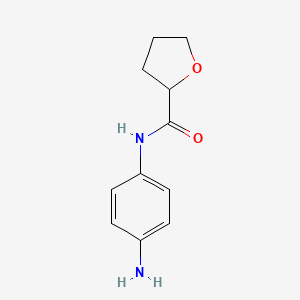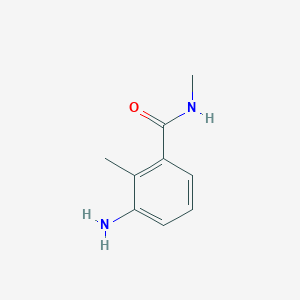![molecular formula C8H12N2 B1284569 [(3-Methylphenyl)methyl]hydrazine CAS No. 51421-18-2](/img/structure/B1284569.png)
[(3-Methylphenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(3-Methylphenyl)methyl]hydrazine” is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as m-Tolylhydrazine, 3-Methylphenylhydrazine, and 1-(3-Methylphenyl)hydrazine . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “[(3-Methylphenyl)methyl]hydrazine” is represented by the InChI string: InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 . This indicates that the molecule consists of a 3-methylphenyl group attached to a hydrazine group.
Chemical Reactions Analysis
Hydrazines, including “[(3-Methylphenyl)methyl]hydrazine”, can participate in various chemical reactions. For instance, they can undergo the Wolff-Kishner reduction, a reaction that converts carbonyl functionalities into methylene groups .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
“[(3-Methylphenyl)methyl]hydrazine” can be used in the synthesis of pyrazole derivatives . These derivatives are formed by the reaction of active methylene compounds with hydrazonoyl bromides . Pyrazole derivatives have been found to possess various biological activities, making them of interest in pharmaceutical research .
Antimicrobial Activity
Pyrazole derivatives, which can be synthesized using “[(3-Methylphenyl)methyl]hydrazine”, have been found to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .
Antitumor and Antileukemia Activity
Pyrazolo[3,4-d]pyrimidine derivatives, a type of pyrazole derivative, have been found to possess antitumor and antileukemia activity . This suggests that “[(3-Methylphenyl)methyl]hydrazine” could be used in cancer research .
Adenosine Receptor Antagonists
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, another type of pyrazole derivative, have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . This indicates that “[(3-Methylphenyl)methyl]hydrazine” could be used in the development of drugs targeting these receptors .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using “[(3-Methylphenyl)methyl]hydrazine”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “[(3-Methylphenyl)methyl]hydrazine” could be used in a wide range of pharmaceutical research .
Synthesis of Other Chemical Compounds
“[(3-Methylphenyl)methyl]hydrazine” can also be used in the synthesis of other chemical compounds . This makes it a valuable tool in various areas of chemical research .
Zukünftige Richtungen
While specific future directions for “[(3-Methylphenyl)methyl]hydrazine” are not documented, hydrazines and their derivatives have been the focus of numerous research studies due to their wide range of biological activities . They are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Wirkmechanismus
Target of Action
Similar compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds interact with specific enzymes or proteins in the parasites, disrupting their normal functions and leading to their death .
Mode of Action
It is known that hydrazines can react with carbonyl compounds to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The formation of these hydrazones could potentially interfere with the normal functioning of biological molecules, leading to the observed biological effects.
Biochemical Pathways
It is known that hydrazine derivatives can interfere with the normal functioning of enzymes and proteins, disrupting various biochemical pathways . For example, hydrazine-coupled pyrazoles have been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways essential for the survival of these parasites .
Pharmacokinetics
Similar compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified , suggesting that they can be absorbed and distributed in the body
Result of Action
Similar compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . These compounds inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may have similar effects on other parasites or cells.
Action Environment
The action, efficacy, and stability of [(3-Methylphenyl)methyl]hydrazine can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the reactivity of hydrazines and their ability to form hydrazones
Eigenschaften
IUPAC Name |
(3-methylphenyl)methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-4-8(5-7)6-10-9/h2-5,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDZBVAFUXSPGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588260 |
Source


|
| Record name | [(3-Methylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51421-18-2 |
Source


|
| Record name | [(3-Methylphenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51421-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

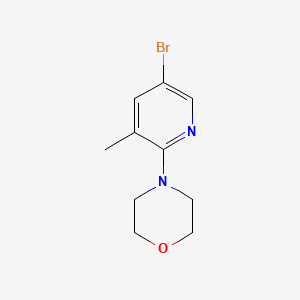



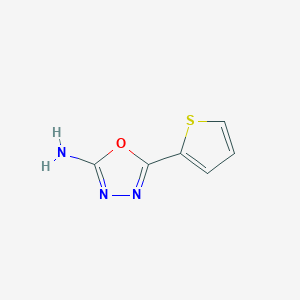
![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
